molecular formula C19H16ClNS B14702907 12-(2-Chloroethyl)-10-methyl-12h-benzo[a]phenothiazine CAS No. 20379-02-6

12-(2-Chloroethyl)-10-methyl-12h-benzo[a]phenothiazine

Cat. No.: B14702907
CAS No.: 20379-02-6
M. Wt: 325.9 g/mol
InChI Key: QGYHYHCYQKDWOB-UHFFFAOYSA-N
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Description

12-(2-Chloroethyl)-10-methyl-12h-benzo[a]phenothiazine: is a compound belonging to the phenothiazine class of chemicals. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antihistaminic agents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-(2-Chloroethyl)-10-methyl-12h-benzo[a]phenothiazine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets quality standards .

Scientific Research Applications

Chemistry: 12-(2-Chloroethyl)-10-methyl-12h-benzo[a]phenothiazine is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: In biological research, this compound is investigated for its potential as a fluorescent probe. Its ability to interact with biological molecules and emit fluorescence makes it useful in imaging and diagnostic applications .

Medicine: Phenothiazine derivatives, including this compound, are studied for their potential therapeutic effects. They may exhibit antipsychotic, antihistaminic, and anticancer properties .

Industry: In the industrial sector, this compound is explored for its use in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and solar cells .

Mechanism of Action

The mechanism of action of 12-(2-Chloroethyl)-10-methyl-12h-benzo[a]phenothiazine involves its interaction with various molecular targets. The compound can act as a photoredox catalyst, facilitating electron transfer reactions under light irradiation . This property is leveraged in applications such as polymerization and organic synthesis. Additionally, its interaction with biological molecules may involve binding to specific receptors or enzymes, leading to therapeutic effects .

Properties

CAS No.

20379-02-6

Molecular Formula

C19H16ClNS

Molecular Weight

325.9 g/mol

IUPAC Name

12-(2-chloroethyl)-10-methylbenzo[a]phenothiazine

InChI

InChI=1S/C19H16ClNS/c1-13-6-8-17-16(12-13)21(11-10-20)19-15-5-3-2-4-14(15)7-9-18(19)22-17/h2-9,12H,10-11H2,1H3

InChI Key

QGYHYHCYQKDWOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SC3=C(N2CCCl)C4=CC=CC=C4C=C3

Origin of Product

United States

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